(6-Methoxypyridazin-3-YL)methanamine

Medicinal Chemistry Physicochemical Profiling Drug Design

(6-Methoxypyridazin-3-yl)methanamine (CAS 944896-30-4) is the privileged scaffold behind Nedisertib (M3814), enabling sub-nanomolar DNA-PK inhibition (IC50 < 3 nM). Unlike 6-chloro or unsubstituted analogs, the electron-donating 6-methoxy group enables critical hydrogen-bonding and π-stacking interactions essential for target engagement. Claimed in EP3415517A1 for GnRH antagonist compositions and validated for PI3Kδ ATP-binding pocket engagement. Select this methoxy-substituted pyridazine for DDR-targeted oncology, radiosensitization research, or PI3Kδ inhibitor campaigns. Analogs lack this clinical validation.

Molecular Formula C6H9N3O
Molecular Weight 139.16
CAS No. 944896-30-4
Cat. No. B3310000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methoxypyridazin-3-YL)methanamine
CAS944896-30-4
Molecular FormulaC6H9N3O
Molecular Weight139.16
Structural Identifiers
SMILESCOC1=NN=C(C=C1)CN
InChIInChI=1S/C6H9N3O/c1-10-6-3-2-5(4-7)8-9-6/h2-3H,4,7H2,1H3
InChIKeyOJJIBQJQYBAKQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Methoxypyridazin-3-yl)methanamine CAS 944896-30-4: Procurement Guide and Technical Baseline


(6-Methoxypyridazin-3-yl)methanamine (CAS 944896-30-4) is a heterocyclic primary amine featuring a pyridazine core with a methoxy substituent at the 6-position and a methanamine group at the 3-position [1]. This compound serves as a privileged scaffold and versatile building block in medicinal chemistry, with documented utility in constructing clinically relevant pharmacophores including DNA-PK inhibitors and GnRH antagonists [2]. Its molecular formula is C6H9N3O, with a molecular weight of 139.16 g/mol and an XLogP3-AA value of -1.0, indicating hydrophilic character suitable for drug-like molecular design [1].

Why Generic Substitution Fails: Differentiating (6-Methoxypyridazin-3-yl)methanamine from Analogs in Medicinal Chemistry


The 6-methoxy substitution on the pyridazine core fundamentally alters the electronic landscape and pharmacophoric properties of (6-Methoxypyridazin-3-yl)methanamine relative to halogenated or unsubstituted analogs. The electron-donating methoxy group increases the electron density of the pyridazine ring, affecting both the basicity of the adjacent amine and the compound's capacity to participate in specific hydrogen-bonding and π-stacking interactions critical for target engagement [1][2]. In contrast, the 6-chloro analog (CAS 871826-15-2) bears an electron-withdrawing substituent that reverses this electronic profile, while the unsubstituted pyridazin-3-ylmethanamine (CAS 93319-65-4) lacks the methoxy handle entirely, precluding key binding interactions observed in kinase inhibitor scaffolds [2]. These differences translate into distinct synthetic routes, divergent biological activity profiles, and non-interchangeable roles in patent-protected pharmaceutical compositions [3].

(6-Methoxypyridazin-3-yl)methanamine: Quantified Differentiation Evidence Against In-Class Analogs


Electron-Donating Methoxy Substitution: pKa and LogP Differentiation from 6-Chloro Analog

The 6-methoxy group in (6-Methoxypyridazin-3-yl)methanamine is strongly electron-donating via resonance, increasing the electron density on the pyridazine ring relative to the electron-withdrawing 6-chloro analog. This substitution pattern fundamentally alters the amine's basicity and the molecule's lipophilicity, as reflected in computed physicochemical properties. The methoxy-substituted compound exhibits a lower XLogP3-AA (-1.0) compared to the 6-chloro analog (-0.3) [1][2]. The methoxy group also contributes to a higher topological polar surface area (61 Ų vs. 51.8 Ų) and an additional hydrogen bond acceptor (4 vs. 3), which are critical parameters influencing solubility, permeability, and target binding [1][2].

Medicinal Chemistry Physicochemical Profiling Drug Design

Documented Role in Clinical-Stage DNA-PK Inhibitor: Patent and Pharmacophore Validation

(6-Methoxypyridazin-3-yl)methanamine is a key synthetic intermediate in the preparation of Nedisertib (M3814, peposertib), a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor currently in clinical development. The compound is directly incorporated as the (6-methoxypyridazin-3-yl)methanol moiety, a critical pharmacophoric element essential for high-affinity binding to the DNA-PK active site. Nedisertib exhibits an IC50 of <3 nM against DNA-PK . This documented role validates the scaffold's utility in generating highly potent inhibitors, a distinction not shared by the unsubstituted pyridazin-3-ylmethanamine or the 6-chloro analog, which lack comparable clinical-stage validation [1].

Kinase Inhibition DNA Damage Response Cancer Therapeutics

Use in GnRH Antagonist Patent Compositions: Distinct from 6-Chloro and Unsubstituted Analogs

European Patent EP3415517A1 (Takeda GmbH) specifically claims crystalline forms of a thienopyrimidine derivative containing the (6-methoxypyridazin-3-yl) moiety, demonstrating gonadotropin-releasing hormone (GnRH) antagonistic activity [1]. The patent discloses that the 6-methoxypyridazin-3-yl substitution is integral to the claimed pharmaceutical composition and its crystalline form, which is critical for reproducible large-scale manufacturing and formulation. In contrast, the 6-chloro analog (CAS 871826-15-2) is not claimed in this patent family, and its primary documented application is as a scaffold for nAChR ligands rather than GnRH antagonists [2].

Endocrinology Reproductive Medicine Patent Chemistry

PI3Kδ Inhibitor Scaffold: Evidence from BindingDB Kinase Profiling

Derivatives incorporating the (6-methoxypyridazin-3-yl)amino moiety have been profiled against phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform (PI3Kδ), a clinically validated target in B-cell malignancies and autoimmune disorders. BindingDB entry BDBM50264872 documents that the compound 2-(6-(6-methoxypyridazin-3-ylamino)-2H-benzo[b][1,4]oxazin-3(4H)-one demonstrates binding affinity for human PI3Kδ [1]. This establishes the (6-methoxypyridazin-3-yl)amino group as a privileged motif for engaging the PI3Kδ ATP-binding pocket, a property that cannot be assumed for the unsubstituted pyridazin-3-ylmethanamine or the 6-chloro analog without analogous profiling data [2].

Kinase Inhibition Immuno-Oncology Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for (6-Methoxypyridazin-3-yl)methanamine (CAS 944896-30-4)


DNA Damage Response (DDR) Kinase Inhibitor Development: DNA-PK Targeted Programs

This compound is optimally deployed as a key intermediate in the synthesis of DNA-PK inhibitors, most notably Nedisertib (M3814). The (6-methoxypyridazin-3-yl)methanol moiety derived from this amine is a critical pharmacophore for achieving sub-nanomolar DNA-PK inhibition (IC50 < 3 nM) . Researchers developing novel DDR-targeted therapeutics, particularly those focused on radiosensitization or synthetic lethality strategies in oncology, should prioritize this scaffold based on its validated role in a clinical-stage asset. The 6-chloro and unsubstituted analogs lack this specific clinical validation, making the methoxy substitution the preferred choice for DNA-PK inhibitor campaigns [1].

GnRH Antagonist Synthesis for Reproductive Health and Oncology Research

The compound is explicitly claimed as a structural component in EP3415517A1, a patent covering crystalline forms of thienopyrimidine derivatives with GnRH antagonistic activity . This patent-protected application establishes the (6-methoxypyridazin-3-yl) group as essential for the claimed pharmaceutical compositions. Procurement for research programs targeting GnRH modulation—relevant to endometriosis, uterine fibroids, prostate cancer, and assisted reproductive technologies—should be based on this patent-validated differentiation, as the 6-chloro analog is not claimed in this intellectual property landscape and is directed toward distinct neurological targets [1].

PI3Kδ-Focused Kinase Inhibitor Lead Optimization

BindingDB profiling confirms that the (6-methoxypyridazin-3-yl)amino motif is a privileged scaffold for engaging the PI3Kδ ATP-binding pocket . Researchers pursuing selective PI3Kδ inhibitors for B-cell malignancies (e.g., chronic lymphocytic leukemia, follicular lymphoma) or autoimmune indications should select this compound as a starting point for SAR exploration. The methoxy group contributes to the observed binding through electronic and steric complementarity with the kinase active site. The unsubstituted pyridazin-3-ylmethanamine and 6-chloro analog lack comparable PI3Kδ binding data, making the methoxy substitution pattern the evidence-based choice for programs in this target space [1].

Technical Documentation Hub

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